Spiro(piperidine-4,7'-(7H)thieno(2,3-C)pyran)-1-propanamide, 2'-fluoro-alpha-((2-fluorophenyl)methyl)-4',5'-dihydro-N-methyl-, (alphaS)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: NOP-1A is synthesized through a radiomethylation process. The synthesis involves the methylation of the (S)-N-desmethyl precursor with [11C]methyl iodide ([11C]CH3I). The precursor is dissolved in dimethylformamide (DMF) and treated with sodium hydride (NaH) under a nitrogen atmosphere. The reaction is followed by semi-preparative high-performance liquid chromatography (HPLC) purification .
Industrial Production Methods: The production of NOP-1A is automated using the GE TRACERlab™ FXC Pro synthesis module. The process includes the radiomethylation of the precursor, followed by purification and sterilization steps to ensure the compound is suitable for human use in PET imaging studies .
Chemical Reactions Analysis
Types of Reactions: NOP-1A primarily undergoes radiomethylation reactions during its synthesis. The key reaction involves the methylation of the (S)-N-desmethyl precursor with [11C]methyl iodide.
Common Reagents and Conditions:
Reagents: (S)-N-desmethyl precursor, [11C]methyl iodide, sodium hydride, dimethylformamide.
Conditions: Nitrogen atmosphere, semi-preparative HPLC purification.
Major Products: The major product of the synthesis is [11C]NOP-1A, which is used for PET imaging of NOP receptors in the brain .
Scientific Research Applications
NOP-1A is extensively used in scientific research for imaging NOP receptors in the brain. Its applications include:
Neurological and Psychiatric Disorders: NOP-1A is used to study the role of NOP receptors in conditions such as chronic pain, migraine, anxiety, depression, and sleep disturbances.
Substance Use Disorders: NOP-1A is being investigated for its potential in treating alcohol use disorder and other substance use disorders.
Sleep Research: NOP-1A has shown promise in promoting non-rapid eye movement (non-REM) sleep in both rodents and humans.
Mechanism of Action
NOP-1A binds with high affinity to the NOP receptor, a G protein-coupled receptor. Upon binding, it inhibits cyclic adenosine monophosphate (cAMP) production and calcium channel activity while stimulating potassium currents. This modulation of intracellular signaling pathways leads to various central nervous system effects, including pain modulation, anxiety reduction, and sleep regulation .
Comparison with Similar Compounds
Nociceptin/Orphanin FQ (N/OFQ): The endogenous ligand for the NOP receptor, sharing significant similarities with NOP-1A in terms of receptor binding and effects.
Sunobinop: A partial agonist at the NOP receptor, used in research for treating alcohol use disorder and promoting sleep
Uniqueness of NOP-1A: NOP-1A is unique due to its high affinity and selectivity for the NOP receptor, making it an excellent tool for PET imaging studies. Its ability to provide detailed imaging of NOP receptor distribution and activity in the brain sets it apart from other compounds .
Properties
CAS No. |
1283095-70-4 |
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Molecular Formula |
C22H26F2N2O2S |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)-N-methylpropanamide |
InChI |
InChI=1S/C22H26F2N2O2S/c1-25-21(27)17(12-15-4-2-3-5-18(15)23)14-26-9-7-22(8-10-26)20-16(6-11-28-22)13-19(24)29-20/h2-5,13,17H,6-12,14H2,1H3,(H,25,27)/t17-/m0/s1 |
InChI Key |
MZBCQWLYUQJXKA-KRWDZBQOSA-N |
Isomeric SMILES |
CNC(=O)[C@@H](CC1=CC=CC=C1F)CN2CCC3(CC2)C4=C(CCO3)C=C(S4)F |
Canonical SMILES |
CNC(=O)C(CC1=CC=CC=C1F)CN2CCC3(CC2)C4=C(CCO3)C=C(S4)F |
Origin of Product |
United States |
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